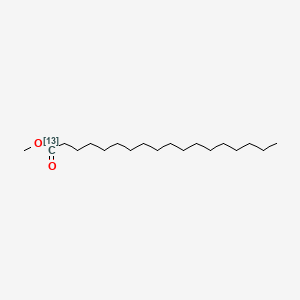

Methyl Stearate-1-13C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl Stearate-1-13C is a chemically labeled compound, specifically a methyl ester of stearic acid where the carbon-13 isotope is incorporated at the first carbon position. This compound is primarily used in scientific research, particularly in isotopic labeling and metabolic studies, to understand complex biological systems.

Wirkmechanismus

Target of Action

Methyl Stearate-1-13C is a 13C labelled methyl ester

Biochemical Pathways

This compound may be involved in lipid metabolism pathways. Upon hydrolysis, it releases stearic acid, a long-chain fatty acid, which can be further metabolized through β-oxidation to produce Acetyl-CoA, a key molecule in energy metabolism .

Pharmacokinetics

As a fatty acid ester, it is likely to be absorbed in the gastrointestinal tract, distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, presence of other metabolites, and specific conditions within the body .

Biochemische Analyse

Molecular Mechanism

It’s known that it exerts its effects at the molecular level

Dosage Effects in Animal Models

The effects of Methyl Stearate-1-13C vary with different dosages in animal models

Metabolic Pathways

This compound is involved in certain metabolic pathways . It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

It could interact with transporters or binding proteins, and could have effects on its localization or accumulation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl Stearate-1-13C can be synthesized through the esterification of stearic acid with methanol in the presence of a catalyst. One common method involves using concentrated sulfuric acid as a catalyst and carbon black as a wave-absorbing agent. The reaction is carried out under microwave radiation heating conditions, which significantly shortens the reaction time and enhances the conversion rate .

Industrial Production Methods: In industrial settings, the production of methyl stearate typically involves the direct esterification of stearic acid with methanol using sulfuric acid as a catalyst. The reaction is conducted at elevated temperatures to ensure a high yield of the ester. This method is efficient but requires careful control of reaction conditions to avoid side reactions and ensure product purity .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl Stearate-1-13C undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce stearic acid and other oxidation products.

Reduction: It can be reduced to yield stearyl alcohol.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

Oxidation: Stearic acid and other carboxylic acids.

Reduction: Stearyl alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl Stearate-1-13C is extensively used in scientific research due to its labeled carbon-13 isotope. Its applications include:

Chemistry: Used in isotopic labeling studies to trace chemical pathways and reaction mechanisms.

Biology: Employed in metabolic studies to understand lipid metabolism and fatty acid biosynthesis.

Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of fatty acid derivatives.

Industry: Applied in the production of biodiesel and as a reference standard in analytical chemistry.

Vergleich Mit ähnlichen Verbindungen

Methyl Stearate: The non-labeled version of Methyl Stearate-1-13C.

Methyl Palmitate: Another methyl ester of a fatty acid, specifically palmitic acid.

Methyl Oleate: A methyl ester of oleic acid, an unsaturated fatty acid.

Comparison:

This compound vs. Methyl Stearate: The primary difference is the presence of the carbon-13 isotope in this compound, which makes it suitable for isotopic labeling studies.

This compound vs. Methyl Palmitate: this compound has a longer carbon chain (18 carbons) compared to Methyl Palmitate (16 carbons), affecting their physical properties and reactivity.

This compound vs. Methyl Oleate: this compound is a saturated ester, while Methyl Oleate is unsaturated, leading to differences in their chemical behavior and applications

Eigenschaften

IUPAC Name |

methyl (113C)octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3/i19+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEUJPJOZXNMSJ-QHPTYGIKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC[13C](=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676038 |

Source

|

| Record name | Methyl (1-~13~C)octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167388-13-8 |

Source

|

| Record name | Methyl (1-~13~C)octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

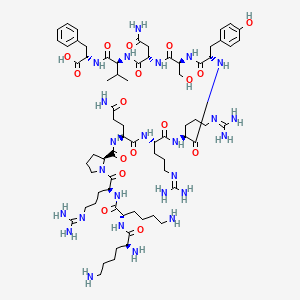

![[Ala11,D-Leu15]-Orexin B](/img/structure/B561557.png)

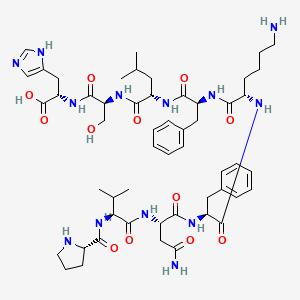

![d[Cha4]AVP](/img/structure/B561571.png)

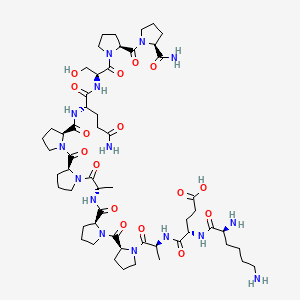

![d[Leu4,Lys8]-VP](/img/structure/B561572.png)